3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline
Overview
Description
3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H8F3N3 It is a derivative of aniline, where the aniline ring is substituted with an imidazole group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline typically involves the reaction of 3-nitro-5-(trifluoromethyl)aniline with imidazole under specific conditions. The nitro group is first reduced to an amine, which then reacts with imidazole to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its applications .
Comparison with Similar Compounds
Similar Compounds
4-Imidazol-1-yl-3-(trifluoromethyl)aniline: Similar structure but with different substitution pattern.
2-Imidazol-1-yl-5-(trifluoromethyl)aniline: Another isomer with different properties.
1H-Imidazole-4-carboxamide: A related compound with different functional groups
Uniqueness
3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
The compound 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula for this compound is . The compound features an imidazole ring, which is known for its ability to interact with biological targets, and a trifluoromethyl group that enhances its pharmacological properties .
The biological activity of this compound primarily revolves around its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process critical in signaling pathways related to cell growth and cancer progression.
Inhibition of Kinases
Research indicates that this compound exhibits significant inhibitory activity against various kinases, particularly those involved in cancer:
- EGFR (Epidermal Growth Factor Receptor) : The compound has shown up to 92% inhibition at concentrations as low as 10 nM .
- Abl Kinase : It demonstrates high binding affinity to both wild-type and mutant forms of the Abl kinase, which is crucial in chronic myeloid leukemia (CML) treatment .
Biological Activity Data
The following table summarizes the biological activities of this compound against various cancer cell lines:
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly enhances the compound's potency. SAR studies have indicated that:
- The placement of the trifluoromethyl and imidazole substituents on the phenyl ring is critical for activity.
- Compounds with strong electronegative groups like trifluoromethyl or nitro groups show improved anti-tumor effects due to their ability to bind competitively to the active sites of kinases .
Case Studies
Several studies have demonstrated the effectiveness of compounds similar to this compound in preclinical settings:
- Anti-Proliferation Studies : In vitro studies showed that this compound inhibited cell proliferation in multiple cancer types, including solid tumors and hematological malignancies. For example, it was compared favorably against established treatments such as imatinib and nilotinib .
- Kinase Inhibitory Assays : In assays targeting various kinases, compounds with similar structures demonstrated inhibition rates comparable to leading therapeutic agents, suggesting potential for development into effective cancer treatments .
Properties
IUPAC Name |
3-imidazol-1-yl-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-3-8(14)5-9(4-7)16-2-1-15-6-16/h1-6H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPKULGYMCRGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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